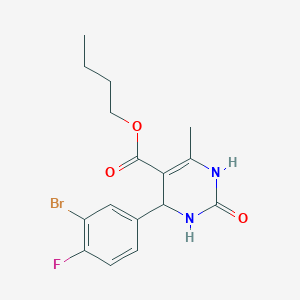![molecular formula C8H14O4S B11636717 2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
2-[(2-Methylpropyl)sulfanyl]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylpropyl)sulfanyl]butanedioic acid is an organic compound characterized by the presence of a sulfanyl group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid typically involves the reaction of 2-methylpropyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2-[(2-Methylpropyl)sulfanyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. Additionally, the compound may act as a ligand, binding to metal ions and affecting their biological availability and activity.
Comparison with Similar Compounds
2-Methylbutanedioic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
Butanedioic acid: A simpler structure without the methyl and sulfanyl substitutions, leading to distinct properties and applications.
2-[(2-Methylpropyl)thio]butanedioic acid:
Uniqueness: 2-[(2-Methylpropyl)sulfanyl]butanedioic acid is unique due to the presence of both a sulfanyl group and a butanedioic acid backbone, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14O4S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-methylpropylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(2)4-13-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
YDHQINANGZTFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dimethylphenyl)amino]-N-(3-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11636642.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)

![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)



![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636699.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![4-{[6-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B11636715.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)
